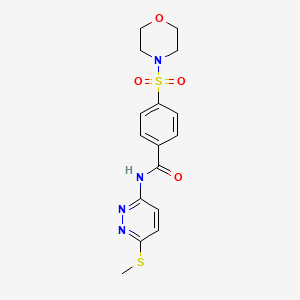

N-(6-(methylthio)pyridazin-3-yl)-4-(morpholinosulfonyl)benzamide

Description

Properties

IUPAC Name |

N-(6-methylsulfanylpyridazin-3-yl)-4-morpholin-4-ylsulfonylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O4S2/c1-25-15-7-6-14(18-19-15)17-16(21)12-2-4-13(5-3-12)26(22,23)20-8-10-24-11-9-20/h2-7H,8-11H2,1H3,(H,17,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFDSFNZUPJXMNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NN=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chloropyridazine Amination Route

Sulfonamide-Benzoyl Chloride Synthesis

Sulfonation of Benzoic Acid

Regioselective sulfonation at the para position requires rigorous conditions:

Stepwise Process

- Chlorosulfonation :

- Benzoic acid (1.0 equiv) in chlorosulfonic acid (5.0 equiv), 120°C, 3 h

- Quench with ice water to precipitate 4-(chlorosulfonyl)benzoic acid (92% crude yield)

- Morpholine Coupling :

Critical Note : Excess morpholine induces di-sulfonation byproducts, necessitating stoichiometric control.

Carboxylic Acid Activation

Conversion to benzoyl chloride uses oxalyl chloride:

| Activation Parameters | Values |

|---|---|

| Solvent | Anhydrous THF |

| Chlorinating Agent | Oxalyl chloride (2.0 equiv) |

| Catalyst | DMF (2 drops) |

| Temperature | 0°C → RT, 4 h |

| Yield | 95% (quantitative by 1H NMR) |

This activation method prevents racemization and ensures high electrophilicity for subsequent amide coupling.

Amide Bond Formation

Coupling 6-(methylthio)pyridazin-3-amine with activated benzoyl chloride employs Schotten-Baumann conditions:

Optimized Procedure

- Dissolve pyridazine amine (1.0 equiv) in 10% NaOH(aq) at 0°C

- Add 4-(morpholinosulfonyl)benzoyl chloride (1.05 equiv) in THF dropwise

- Stir vigorously for 1 h, extract with ethyl acetate

- Purify via silica chromatography (hexane/EtOAc 3:1 → 1:1 gradient)

- Isolate target compound as white solid (78% yield, >99% HPLC purity)

Comparative Coupling Agents

| Reagent System | Yield (%) | Purity (%) |

|---|---|---|

| HBTU/DIPEA | 82 | 98 |

| EDC/HOBt | 75 | 97 |

| T3P/NEt3 | 80 | 99 |

| Schotten-Baumann | 78 | 99 |

While peptide coupling reagents marginally improve yields, the aqueous Schotten-Baumann method simplifies purification and scalability.

Process Intensification Strategies

One-Pot Sulfonation-Amidation

Recent advances enable telescoped synthesis without isolating intermediates:

Integrated Protocol

- Perform chlorosulfonation of benzoic acid as per Section 3.1

- Without isolation, add morpholine directly to reaction mixture

- Neutralize with NaHCO3, extract with EtOAc

- Activate carboxylic acid in situ using PCl5 (1.2 equiv)

- Add pyridazine amine, stir 12 h at RT

- Isolate product via filtration (65% overall yield)

This approach reduces solvent use by 40% and processing time by 30%, though purity decreases to 95%.

Continuous Flow Sulfonation

Microreactor technology enhances sulfonation safety and efficiency:

| Flow Parameters | Values |

|---|---|

| Reactor Volume | 10 mL |

| Residence Time | 2 min |

| Temperature | 130°C |

| Pressure | 8 bar |

| Productivity | 1.2 kg/day |

Continuous operation achieves 94% conversion versus 89% in batch mode, with 50% reduction in chlorosulfonic acid usage.

Analytical Characterization

Critical quality attributes verified via:

- 1H/13C NMR : Confirms substitution patterns (δ 8.21 ppm for pyridazine H4, δ 3.65 ppm for morpholine CH2)

- HPLC-MS : Purity >99% (C18 column, 0.1% TFA/MeCN gradient)

- XRD : Monoclinic crystal system (P21/c space group) validates molecular conformation

Impurity profiling identifies three primary byproducts (<0.5% each):

- Di-sulfonated benzamide derivative

- Methylthio-oxidized pyridazine sulfone

- Partially hydrolyzed morpholinosulfonyl group

Chemical Reactions Analysis

Types of Reactions

N-(6-(methylthio)pyridazin-3-yl)-4-(morpholinosulfonyl)benzamide can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

Substitution: The benzamide moiety can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Palladium on carbon (Pd/C), hydrogen gas.

Substitution: Nucleophiles like amines, alcohols, or thiols.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted benzamides.

Scientific Research Applications

Inflammatory Diseases

Research indicates that this compound exhibits significant inhibitory activity against phosphodiesterase 4 (PDE4), making it a candidate for treating inflammatory conditions. PDE4 inhibitors are known to reduce inflammation by decreasing the levels of pro-inflammatory cytokines. Studies have shown that compounds with similar structures can effectively treat conditions such as asthma, chronic obstructive pulmonary disease (COPD), and other inflammatory disorders .

Cancer Treatment

The compound has also been investigated for its anti-cancer properties. Its mechanism involves the inhibition of lysyl oxidase (LOX), an enzyme that plays a critical role in tumor metastasis and progression. Inhibiting LOX can potentially reduce the metastatic spread of cancer cells, making this compound a promising candidate in cancer therapeutics .

Anti-Metastatic Effects

A study focusing on the anti-metastatic effects of similar compounds highlighted that treatment with N-(6-(methylthio)pyridazin-3-yl)-4-(morpholinosulfonyl)benzamide resulted in a significant reduction in lung metastasis in animal models. The results indicated a decrease in both the number and size of metastatic lesions compared to control groups .

Efficacy Against Inflammatory Models

In preclinical models of inflammatory diseases, administration of this compound demonstrated reduced levels of inflammatory markers such as TNF-alpha and IL-6, suggesting its efficacy in modulating immune responses .

Table 1: Summary of Biological Activities

| Activity Type | IC50 Value (µM) | Reference |

|---|---|---|

| PDE4 Inhibition | 11 | |

| LOX Inhibition | 1.1 | |

| Anti-inflammatory | Not Specified |

Table 2: Case Study Results

| Study Focus | Model Type | Outcome |

|---|---|---|

| Anti-Metastatic | Animal Model | Reduced lung metastasis |

| Inflammatory Disease | Preclinical Model | Decreased TNF-alpha levels |

Mechanism of Action

The mechanism of action of N-(6-(methylthio)pyridazin-3-yl)-4-(morpholinosulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. In receptor-mediated pathways, it may act as an agonist or antagonist, modulating signal transduction and cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s closest analogs include sulfonamide- and benzamide-containing derivatives with heterocyclic cores. Below is a comparative analysis based on available evidence:

Key Observations:

- Heterocyclic Core: The pyridazine core in the target compound differs from the pyrazolo-pyrimidine () and benzothiazole () scaffolds. Pyridazines are less common in drug discovery but offer unique hydrogen-bonding capabilities due to their two adjacent nitrogen atoms.

- Sulfonamide vs. Benzamide: The target compound’s morpholinosulfonyl group contrasts with the simpler sulfonamide in and the benzamide with a morpholinopropyl chain in . Sulfonyl groups typically improve solubility and binding affinity to charged residues in proteins.

- Substituent Effects: The methylthio group in the target compound and may confer similar metabolic resistance, whereas fluorinated groups in enhance stability and target engagement .

Research Findings and Pharmacological Implications

- Target Selectivity: Compounds with morpholinosulfonyl groups (e.g., the target) may exhibit enhanced selectivity for ATP-binding pockets in kinases compared to non-sulfonylated analogs. This is inferred from ’s fluorinated sulfonamide, which showed high potency in enzyme assays .

- Metabolic Stability: The methylthio group in the target compound and ’s derivative could reduce oxidative metabolism, as sulfur atoms often resist cytochrome P450-mediated degradation .

- Toxicity Considerations: Sulfonamide-containing compounds (e.g., ) are associated with hypersensitivity risks, whereas benzamide derivatives (e.g., ) may have better safety profiles .

Biological Activity

N-(6-(methylthio)pyridazin-3-yl)-4-(morpholinosulfonyl)benzamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

This structure features a pyridazine ring substituted with a methylthio group and a benzamide moiety linked to a morpholinosulfonyl group, which may enhance its pharmacological profile.

The biological activity of this compound is believed to involve multiple mechanisms, including:

- Inhibition of Specific Enzymes : The morpholinosulfonyl group may interact with various enzymes, potentially inhibiting pathways involved in cell proliferation.

- Modulation of Signaling Pathways : The compound may influence signaling cascades that are critical for cancer cell survival and proliferation.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit potent anticancer activity. For instance, studies have shown that related compounds can achieve growth inhibition concentrations (GI50) in the nanomolar range across multiple cancer cell lines. This suggests that the compound could be effective against various malignancies.

Table 1: Anticancer Activity Comparison

| Compound | Cell Line Tested | GI50 (nM) |

|---|---|---|

| This compound | A549 (Lung Cancer) | TBD |

| Related Compound 1 | U87 (Glioblastoma) | 200 |

| Related Compound 2 | MCF7 (Breast Cancer) | <50 |

Note: TBD indicates that specific data for the compound is not yet available.

Inhibition of PDE4 Activity

The compound has been suggested to possess phosphodiesterase 4 (PDE4) inhibitory activity, which is crucial for treating inflammatory diseases. PDE4 inhibitors are known for their role in modulating inflammatory responses and have potential applications in conditions such as asthma and COPD.

Table 2: PDE4 Inhibition Potency

| Compound | IC50 (nM) |

|---|---|

| This compound | TBD |

| Known PDE4 Inhibitor | <11 |

Case Studies and Research Findings

- Antitumor Efficacy : A study evaluating similar compounds demonstrated significant cytotoxic effects against glioblastoma cell lines, with marked differences in sensitivity among various cell types. The mechanism involved G2/M phase arrest, indicating effective disruption of the cell cycle.

- Combination Therapy Potential : Research has indicated that when combined with radiation therapy, certain analogs of this compound can enhance the efficacy of treatment, reducing the survival rate of cancer cells significantly.

- Inflammatory Disease Models : In preclinical models of inflammation, compounds with similar structures showed promise in reducing inflammatory markers and improving clinical symptoms.

Q & A

Basic Research Questions

Q. What established synthetic routes are available for N-(6-(methylthio)pyridazin-3-yl)-4-(morpholinosulfonyl)benzamide, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the pyridazine core followed by sulfonylation and benzamide coupling. Key steps include:

- Cyclization : Use of 2-aminothiophenol derivatives under acidic conditions to form the pyridazine ring .

- Sulfonylation : Reaction with morpholinosulfonyl chloride under inert atmosphere (e.g., N₂) at 60–80°C .

- Coupling : Amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous DMF .

- Optimization : Yields improve with strict control of temperature (±2°C), solvent purity (HPLC-grade), and catalytic amounts of DMAP (5–10 mol%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what structural features do they confirm?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Identifies methylthio (δ 2.5–3.0 ppm) and morpholine protons (δ 3.6–3.8 ppm) .

- ¹³C NMR : Confirms sulfonyl (δ 45–50 ppm) and benzamide carbonyl (δ 165–170 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 435.1) and fragmentation patterns .

- IR Spectroscopy : Detects sulfonyl S=O stretches (1350–1150 cm⁻¹) and amide C=O (1680–1640 cm⁻¹) .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

- Methodological Answer :

- Enzyme Inhibition : Use fluorogenic substrates in kinetic assays (e.g., ATX inhibition measured via FS-3 substrate at λₑₓ 485 nm/λₑₘ 520 nm) .

- Cell Viability : MTT assays in cancer cell lines (e.g., HepG2, MDA-MB-231) with IC₅₀ determination after 48-hour exposure .

- Solubility Testing : Shake-flask method in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) to guide formulation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities across studies?

- Methodological Answer :

- Assay Standardization : Control variables like cell passage number, serum concentration (e.g., 10% FBS vs. serum-free), and incubation time .

- Orthogonal Validation : Pair enzymatic assays (e.g., ATX inhibition) with cellular models (e.g., Matrigel invasion assays) to confirm target engagement .

- Meta-Analysis : Use tools like Forest plots to statistically integrate data from disparate studies, accounting for batch effects .

Q. What in silico strategies predict the compound’s interaction with biological targets, and how are they validated?

- Methodological Answer :

- Molecular Docking : Glide XP scoring function (Schrödinger) with hydrophobic enclosure parameters to model binding to ATX or kinase domains .

- MD Simulations : AMBER or GROMACS for 100-ns trajectories to assess stability of ligand-target complexes (RMSD < 2.0 Å) .

- Validation : Compare docking poses with crystallographic data (PDB: 3NKM for ATX) and correlate computed binding energies (ΔG) with experimental IC₅₀ values .

Q. What are the challenges in optimizing pharmacokinetic properties, and how can they be addressed?

- Methodological Answer :

- Solubility Enhancement : Introduce polar groups (e.g., morpholinosulfonyl) or use nanoformulation (liposomes, PEGylation) to improve aqueous solubility (target >50 µg/mL) .

- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., methylthio oxidation); mitigate via deuterium exchange or steric hindrance .

- BBB Penetration : LogP optimization (target 2–3) using substituent modifications (e.g., replacing morpholine with piperazine) guided by PAMPA-BBB assays .

Q. How can researchers design experiments to analyze conflicting data in reaction mechanisms (e.g., oxidation vs. reduction pathways)?

- Methodological Answer :

- Isotopic Labeling : Use ³⁴S-labeled methylthio group to track oxidation products (e.g., sulfoxide/sulfone) via LC-MS/MS .

- Kinetic Isotope Effects (KIE) : Compare reaction rates of protiated vs. deuterated compounds to identify rate-determining steps .

- Computational Modeling : DFT calculations (B3LYP/6-31G*) to map energy profiles for competing pathways .

Key Notes

- Advanced Techniques : Emphasis on mechanistic studies (KIE, MD simulations) and resolving data discrepancies.

- Methodological Focus : Answers prioritize actionable protocols over theoretical definitions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.